Senkyunolide I

Description

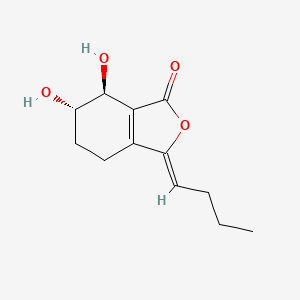

has antioxidant and anti-migraine activities; isolated from Ligusticum chuanxiong; structure in first source

Properties

IUPAC Name |

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-JXQVETIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317406 | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-28-8 | |

| Record name | Senkyunolide I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senkyunolide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENKYUNOLIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phytochemical Analysis of Senkyunolide I in Ligusticum chuanxiong: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide I, a prominent phthalide derivative found in the rhizome of Ligusticum chuanxiong (Chuanxiong), has garnered significant attention within the scientific community.[1][2] This natural compound is recognized for its potential as a cardio-cerebral vascular drug candidate, exhibiting a range of pharmacological activities including analgesic, anti-inflammatory, antioxidant, and anti-thrombotic effects.[1][3] Notably, this compound is often considered an oxidation product of ligustilide, another major phthalide in L. chuanxiong, and demonstrates superior stability and bioavailability.[1][4] This technical guide provides an in-depth overview of the phytochemical analysis of this compound, detailing experimental protocols for its extraction, isolation, and quantification, and summarizing its known signaling pathways.

Quantitative Analysis of this compound

The concentration of this compound in Ligusticum chuanxiong and its preparations can vary significantly depending on the processing and storage methods.[4] The following tables summarize the reported quantitative data.

Table 1: Content of this compound in Ligusticum chuanxiong

| Sample Type | Processing Method | This compound Content (mg/g) | Reference |

| Fresh Rhizomes of L. chuanxiong | Dried at 60°C for 24h | 0.32 | [4] |

| L. chuanxiong Methanol Extract | Heated in boiling water for 60 min | 1.7 | [4] |

| Chuanxiong Dispensing Granules | N/A | 2.08 - 6.07 | [4] |

Table 2: Yield and Purity from Isolation & Purification

| Method | Starting Material | Yield | Purity | Reference |

| Counter-Current Chromatography (CCC) | 400 mg crude extract | 6.4 mg | 98% | [5][6] |

| Preparative HPLC | Crude extract | N/A | High Purity | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful extraction, isolation, and quantification of this compound. The following sections provide comprehensive protocols based on established research.

Extraction of this compound

A variety of methods have been employed for the extraction of this compound from L. chuanxiong. Ethanol-based extraction is common, alongside more advanced techniques like supercritical fluid extraction.[4][9]

Protocol: Ethanol Reflux Extraction

-

Sample Preparation: Air-dry the rhizomes of Ligusticum chuanxiong and grind them into a coarse powder.

-

Extraction: Place the powdered rhizomes in a round-bottom flask and add a high concentration of ethanol (e.g., 95%) in a solid-to-liquid ratio of 1:10 (w/v).

-

Reflux: Heat the mixture to reflux for a specified period, typically 2 hours. Repeat the extraction process twice to ensure maximum yield.

-

Filtration and Concentration: Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol: Supercritical Fluid Extraction (SFE)

-

Sample Preparation: Use dried and powdered roots of Ligusticum chuanxiong.

-

SFE System: Load the powdered material into the extraction vessel of a supercritical fluid extractor.

-

Extraction Parameters: Set the extraction pressure, temperature, and CO₂ flow rate to optimal conditions (parameters to be determined empirically for the specific instrument). A co-solvent such as ethanol may be used to enhance extraction efficiency.

-

Collection: The extracted compounds are separated from the supercritical fluid in a collection vessel, yielding the essential oil containing this compound.[9]

Caption: General workflow for the extraction of this compound.

Isolation and Purification

Following extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex crude extract.

Protocol: Counter-Current Chromatography (CCC)

-

Solvent System Selection: A two-phase solvent system is critical. A commonly used system is n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.[5][6]

-

CCC Operation:

-

Fraction Collection: Collect fractions as they elute from the CCC instrument.

-

Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[5][6]

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A Shim-Pack Prep-ODS column (20.0 mm x 250 mm, 5 µm) is suitable for this purpose.[7][8]

-

Mobile Phase: A mixture of methanol and 0.2% glacial acetic acid in water (50:50, v/v) can be used.[7][8]

-

Detection: Monitor the eluent at a wavelength of 278 nm.[7][8]

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC.

Caption: Workflow for the isolation and purification of this compound.

Quantification by HPLC

High-Performance Liquid Chromatography is the standard method for the quantitative analysis of this compound.

Protocol: Analytical HPLC

-

Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.

-

Column: An Apollo C18 column (150 mm × 4.6 mm) is a suitable choice.[10]

-

Mobile Phase: A gradient elution using methanol (Eluent A) and 0.05% H₃PO₄ in water (Eluent B) is effective.[10]

-

Gradient: 80% B at 0 min, 50% B at 10 min, 25% B at 35 min, 5% B at 45 min, returning to 80% B at 45.01 min for 5 min.[10]

-

-

Flow Rate: Maintain a flow rate of 1 mL/min.[10]

-

Column Temperature: Set the column temperature to 30°C.[10]

-

Detection Wavelength: Monitor the absorbance at 280 nm.[10]

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound to determine the concentration in the samples.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Its neuroprotective, anti-inflammatory, and antioxidant activities are linked to its influence on pathways such as ERK, NF-κB, and STAT3.[11][12][13]

-

ERK Signaling Pathway: this compound up-regulates the phosphorylation of Erk1/2, which in turn induces the nuclear translocation of Nrf2. This leads to the enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[13]

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which plays a key role in inflammatory responses.[11]

-

STAT3 Signaling Pathway: Research indicates that this compound can alleviate cholestatic liver injury by regulating the STAT3 signaling pathway, thereby inhibiting oxidative stress and reducing hepatocyte apoptosis.[12]

Caption: Key signaling pathways modulated by this compound.

Conclusion

This technical guide provides a comprehensive framework for the phytochemical analysis of this compound in Ligusticum chuanxiong. The detailed protocols for extraction, isolation, and quantification, along with the summary of its signaling pathways, offer valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The presented methodologies and data will aid in the standardization of research practices and facilitate further exploration of the therapeutic potential of this compound.

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Preparation of ferulic acid, this compound and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 12. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]

- 13. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Senkyunolide I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biosynthesis of Senkyunolide I, a natural phthalide with significant therapeutic potential. This compound is primarily isolated from plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis, and is recognized for its anti-inflammatory, neuroprotective, and anti-migraine properties.[1][2] This document details the proposed biosynthetic pathway, key enzymatic players, quantitative data from relevant studies, and the experimental protocols used to elucidate these findings.

The Biosynthetic Pathway of this compound

The complete biosynthesis of this compound from primary metabolites is an area of ongoing research.[3][4] However, it is widely accepted that this compound is a direct metabolite and oxidation product of Ligustilide (LIG), another major phthalide found in the same plant species.[5][6][7] The transformation from Ligustilide is a critical step in the formation of this compound.

Studies involving the incubation of Ligustilide with rat liver microsomes, as well as human and rat hepatocytes, have demonstrated that this compound is a major metabolic product.[5] Recent research combining metabolite profiling and transcriptome analysis in Angelica sinensis has proposed a reaction pathway for this conversion, implicating specific enzyme classes.[3]

A proposed pathway suggests that Polyphenol oxidase and Shikimate dehydrogenase contribute to the transformation of Ligustilide into this compound.[3] While cytochrome P450 enzymes like CYP3A4, CYP2C9, and CYP1A2 are involved in the general metabolism of Ligustilide, the specific key enzyme that catalyzes the direct conversion to this compound in vivo has not yet been definitively identified.[5]

References

- 1. This compound | 94596-28-8 | FS73834 | Biosynth [biosynth.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Senkyunolide I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide I is a bioactive phthalide predominantly isolated from medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1][2] As an oxidation product of the less stable compound ligustilide, this compound has garnered significant interest for its superior stability, bioavailability, and potent pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the development of therapeutics targeting cerebrovascular and neurodegenerative diseases.[1] This guide provides a detailed examination of its chemical structure, stereochemistry, spectroscopic data, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a phthalide derivative characterized by a dihydroisobenzofuranone core. Its structure incorporates a Z-configured exocyclic double bond and a vicinal diol on the saturated portion of the fused ring system.

-

Molecular Formula: C₁₂H₁₆O₄[4]

-

Molecular Weight: 224.25 g/mol [4]

-

IUPAC Name: (3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[5]

-

CAS Number: 94596-28-8[4]

The core structure consists of a γ-lactone ring fused to a cyclohexene diol. The butylidene side chain at the C3 position introduces geometric isomerism, with the naturally occurring active form being the Z-isomer.

Stereochemistry

The stereochemistry of this compound is critical to its biological function. The molecule contains two chiral centers at the C6 and C7 positions of the tetrahydroisobenzofuranone ring.

-

Chiral Centers: C6 and C7.

-

Configuration: The naturally occurring enantiomer is typically described with a rel-(6R,7R) or, more specifically, a (6S,7S) absolute configuration.[5] The hydroxyl groups at these positions are trans to each other.

-

Geometric Isomerism: The double bond of the butylidene group at C3 is in the (Z)-configuration, as indicated by the IUPAC name.[5]

This specific three-dimensional arrangement is essential for its interaction with biological targets. Synthetic strategies must therefore be stereospecific to produce the biologically active isomer.

Quantitative and Spectroscopic Data

Structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound. Data was recorded on a 600 MHz spectrometer with C₅D₅N as the solvent.[6]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| 1 | 170.8 | - |

| 3 | 150.0 | - |

| 3a | 156.0 | - |

| 4 | Not Reported | Not Reported |

| 5 | Not Reported | Not Reported |

| 6 | 79.5 | 4.07 (m) |

| 7 | 63.5 | 4.46 (d, J=3.3) |

| 7a | 126.4 | - |

| 8 | 114.4 | Not Reported |

| 9 | 29.0 | Not Reported |

| 10 | 23.3 | Not Reported |

| 11 | 14.1 | Not Reported |

Table 2: Mass Spectrometry Data

High-resolution mass spectrometry is used to confirm the elemental composition and identify metabolites.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| UPLC/Q-TOF-MS | ESI (+) | [M+H]⁺ | Protonated parent molecule. Used for metabolite identification.[7] |

| GC-MS | EI | Not specified | Provides fragmentation patterns for structural confirmation.[5] |

In vivo, the major metabolic pathways for this compound are glucuronide and glutathione conjugation.[6][7]

Experimental Protocols

Isolation and Purification from Rhizoma Chuanxiong

A highly effective method for isolating this compound is counter-current chromatography (CCC).[3][8]

Protocol:

-

Crude Extraction: Powdered Rhizoma Chuanxiong is extracted with a suitable organic solvent, such as ethanol or a mixture of hexane, diethyl ether, and methanol.[1] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent System Selection: A two-phase solvent system is prepared. An optimized system consists of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.[3] The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.

-

CCC Operation:

-

The CCC column is filled with the upper organic phase as the stationary phase.

-

The crude extract (e.g., 400 mg) is dissolved in the lower aqueous phase and injected into the column.[3]

-

The lower phase is used as the mobile phase, pumped through the column in a head-to-tail elution mode at a defined flow rate (e.g., 2.0 mL/min).[3][8]

-

The column is rotated at high speed (e.g., 800 rpm) to facilitate partitioning.[8]

-

-

Fraction Collection & Analysis: Effluent from the column is monitored (e.g., at 280 nm) and collected in fractions. Fractions containing this compound are identified by HPLC analysis.

-

Final Purification: Fractions containing the target compound are pooled and evaporated to yield purified this compound (purity typically >98%).[3]

Caption: Workflow for the isolation and structural elucidation of this compound.

Structural Elucidation

The definitive structure of the purified compound is confirmed through spectroscopic analysis.

-

Mass Spectrometry (MS): UPLC/Q-TOF-MS is used to determine the accurate mass and molecular formula of the compound.[7] The fragmentation pattern provides evidence for the core phthalide structure and side chains.

-

NMR Spectroscopy:

-

¹H NMR: Confirms the presence of protons, their chemical environment, and coupling patterns. Key signals include those for the vicinal diol, the olefinic proton on the butylidene chain, and the alkyl protons.[6]

-

¹³C NMR: Determines the number of unique carbon atoms and identifies functional groups like the lactone carbonyl (C-1), olefinic carbons (C-3, C-8), and oxygen-bearing carbons (C-6, C-7).[6]

-

2D NMR (COSY, HMBC, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecule and confirming the final structure and relative stereochemistry.

-

Signaling Pathway Modulation: The Nrf2/HO-1 Axis

This compound exerts significant antioxidant effects by activating the Nrf2/HO-1 signaling pathway.[9][10] This pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[11][12] In the presence of oxidative stress or activators like this compound, this inhibition is released. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which helps neutralize reactive oxygen species (ROS) and reduce cellular damage.[9][11]

Caption: this compound modulates the Nrf2/HO-1 antioxidant signaling pathway.

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 94596-28-8 | FS73834 | Biosynth [biosynth.com]

- 5. This compound | C12H16O4 | CID 11521428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Senkyunolide I physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Senkyunolide I

Introduction

This compound (SI) is a naturally occurring phthalide compound of significant interest to researchers in pharmacology and drug development.[1][2][3][4] Primarily found in Umbelliferae plants such as Ligusticum chuanxiong and Angelica sinensis, it is often considered an oxidation product of the less stable compound, ligustilide (LIG).[1][2] Compared to its precursor, this compound exhibits superior stability, solubility, bioavailability, and permeability across the blood-brain barrier.[1][2] These favorable drug-like properties, combined with its diverse pharmacological activities—including neuroprotective, anti-inflammatory, analgesic, and antioxidant effects—position this compound as a promising candidate for further investigation as a cardio-cerebral vascular therapeutic agent.[2][4][5][6][7]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details key experimental protocols for its analysis, and illustrates its metabolic and signaling pathways.

Physical and Chemical Properties

This compound is described as a yellowish amorphous powder or a sticky oil with a scent reminiscent of celery.[1][4] Unlike many natural phthalides, it demonstrates notable solubility in water as well as in organic solvents.[1][4] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| IUPAC Name | (3Z,6R,7R)-rel-3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-1(3H)-isobenzofuranone | [8] |

| CAS Number | 94596-28-8 | [5][6][8][9] |

| Molecular Formula | C₁₂H₁₆O₄ | [5][6][8][9][10] |

| Molecular Weight | 224.25 g/mol | [5][8][9][10] |

| Appearance | Yellowish amorphous powder or sticky oil[1][4]; Off-white to light yellow solid[5] | [1][4][5] |

| Boiling Point | 444.8 ± 45.0 °C (Predicted) | [11] |

| UV Maximum (λmax) | 274 nm | [6] |

| Water Solubility | 34.3 mg/mL[1]; 33 mg/mL[12] | [1][12] |

| Solubility in Organic Solvents | DMSO: 100 mg/mL[5][12]; 10 mg/mL[6] | [1][4][5][6][7][12][13] |

| Ethanol: 100 mg/mL[12]; 25 mg/mL[6] | [1][4][6][12] | |

| DMF: 15 mg/mL | [6] | |

| PBS (pH 7.2): 1 mg/mL | [6] | |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4][7][11][13] | |

| Stability | Relatively stable to heat, acid, and oxygen.[1][3] More stable in weakly acidic solutions; degradation accelerates under alkaline conditions.[1][4] Oxygen is a primary factor in degradation induced by light and temperature.[1][4][14] Can convert to its cis-trans isomer upon prolonged storage with daylight exposure.[1][4] | [1][3][4][14] |

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural sources, such as the rhizomes of Ligusticum chuanxiong, often involves chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

This method is used to isolate and purify this compound from plant extracts.

-

Sample Preparation: Dried and powdered rhizomes of L. chuanxiong are extracted with a suitable solvent like methanol. The resulting crude extract is concentrated under reduced pressure.

-

Chromatographic System: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution is typically employed, consisting of water (Solvent A) and methanol or acetonitrile (Solvent B). An example gradient could be: 60% B for the first 10 minutes, followed by a linear increase from 60% to 100% B over the next 80 minutes.[15]

-

Flow Rate: A typical flow rate for preparative HPLC is around 10 mL/min.[15]

-

Detection: The eluent is monitored using a UV detector, typically set at 280 nm or at the specific λmax of this compound (274 nm).[6][15]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated compound is then confirmed using analytical HPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS).[15]

Structural Elucidation and Identification

The definitive identification of this compound and its metabolites relies on a combination of spectrometric and spectroscopic methods.

Protocol: UPLC-Q/TOF-MS for Metabolite Identification

This protocol outlines the method used for identifying this compound metabolites in biological samples (e.g., rat plasma, urine, bile) after intravenous administration.[16]

-

Sample Collection: Biological fluids are collected from test subjects at various time points after administration of this compound.

-

Sample Preparation: Proteins in plasma samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected, dried, and reconstituted for analysis.

-

Chromatographic Separation (UPLC): An Ultra-Performance Liquid Chromatography (UPLC) system with a suitable column (e.g., ACQUITY UPLC HSS T3 C18) is used for rapid and high-resolution separation of the parent compound and its metabolites.[17]

-

Mass Spectrometry (Q/TOF-MS): The UPLC system is coupled to a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode.[16][17]

-

Data Acquisition: The instrument acquires full-scan MS and tandem MS (MS/MS) data. This provides accurate mass measurements for precursor ions (the parent compound and metabolites) and their fragmentation patterns.[17]

-

Data Analysis: The elemental composition of the parent drug and its metabolites is determined from the accurate mass measurements. The structure of the metabolites is then deduced by comparing their fragmentation patterns with that of the parent this compound. This allows for the identification of metabolic transformations such as methylation, hydration, glucuronidation, and glutathione conjugation.[16]

Stability and Degradation Analysis

Understanding the stability of this compound is crucial for its development as a therapeutic agent.

Protocol: UPLC-QTOF-MS for Degradation Product Identification

This method is used to identify degradation products of this compound under various stress conditions (e.g., high temperature, strong light, alkaline pH).[17]

-

Stress Conditions: Prepare aqueous solutions of pure this compound. Subject separate samples to different conditions:

-

Alkaline: Adjust pH to >10.0.

-

Thermal: Heat the solution under aerobic conditions.

-

Photolytic: Expose the solution to bright, direct light.

-

-

Sample Analysis: At set time points, inject the samples into a UPLC-QTOF-MS system as described in the metabolite identification protocol.

-

Structure Elucidation: Analyze the MS and MS/MS data to identify the exact mass and fragmentation patterns of any new compounds that appear.

-

Pathway Determination: Based on the identified structures, degradation pathways can be proposed. For example, studies have shown that this compound can undergo a ring-opening reaction under alkaline conditions and isomerization under bright light.[17]

Visualizations: Pathways and Processes

Chemical Transformation from Ligustilide

This compound is often considered an oxidative product of Ligustilide (LIG). This transformation can occur during storage, processing (such as heating or drying), and in vivo metabolism.[1][4] An epoxide intermediate is key in this process.[1]

Caption: Chemical transformation of Ligustilide (LIG) to this compound.

Neuroprotective Signaling Pathway

This compound has been shown to exert neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. It achieves this by modulating several key signaling pathways, including the upregulation of survival signals and the inhibition of apoptotic pathways.[5][7]

Caption: Neuroprotective signaling pathways modulated by this compound.

In Vivo Metabolic Pathways

Following administration, this compound undergoes extensive phase II metabolism. The primary metabolic reactions include glucuronidation and glutathione conjugation, along with other transformations like methylation, hydration, and epoxidation.[4][16]

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | CAS:94596-28-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | 94596-28-8 | FS73834 | Biosynth [biosynth.com]

- 10. This compound | C12H16O4 | CID 11521428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 94596-28-8 [amp.chemicalbook.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | CAS:94596-28-8 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. researchgate.net [researchgate.net]

- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 16. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Study of this compound Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]

Pharmacological profile of Senkyunolide I

An In-depth Technical Guide to the Pharmacological Profile of Senkyunolide I

Introduction

This compound (SI) is a naturally occurring phthalide compound predominantly found in Umbelliferae plants, such as Ligusticum chuanxiong and Angelica sinensis.[1][2][3] It has garnered significant interest within the scientific community as a potential therapeutic agent, particularly for cardio-cerebral vascular diseases.[1][3][4] Compared to its precursor, ligustilide, this compound exhibits superior stability, solubility, and bioavailability, making it a more promising candidate for drug development.[1] This document provides a comprehensive overview of the pharmacological properties, mechanisms of action, and pharmacokinetic profile of this compound, tailored for researchers and professionals in drug development.

Pharmacodynamics and Therapeutic Effects

This compound demonstrates a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, hepatoprotective, and anti-thrombotic effects.[1][5]

Neuroprotective and Anti-Migraine Effects

This compound has shown significant potential in the treatment of neurological conditions. It effectively protects the brain against focal cerebral ischemia-reperfusion injury.[6] This neuroprotective action is attributed to its ability to up-regulate key survival pathways and inhibit apoptotic processes.[6][7] Furthermore, this compound is recognized as an anti-migraine compound.[6] Studies on nitroglycerin-induced migraine models in rats revealed that it may alleviate migraine pain by modulating the levels of monoamine neurotransmitters (like 5-hydroxytryptamine and norepinephrine) and their turnover rates, as well as by reducing nitric oxide levels in both the plasma and the brain.[8][9]

Anti-inflammatory and Analgesic Activity

The compound exhibits potent anti-inflammatory and analgesic properties. In murine models, oral administration of this compound at doses of 16 and 32 mg/kg significantly increased pain thresholds in the hot-plate test.[8][9] At a 32 mg/kg dose, it also diminished the number of abdominal writhing responses induced by acetic acid.[8][9][10] Its anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. At a concentration of 100 µM, it inhibits TNF-α-induced NF-κB reporter gene expression and reduces the production of pro-inflammatory cytokines IL-6 and IL-8 in response to lipopolysaccharide (LPS).[10] In a mouse model of sepsis, a 36 mg/kg intraperitoneal injection increased survival rates and lowered plasma levels of TNF-α, IL-1β, and IL-6.[10]

Hepatoprotective Effects

This compound has demonstrated protective effects against cholestatic liver injury. Its mechanism involves the regulation of the STAT3 signaling pathway, which alleviates hepatocyte damage.[11] It enhances the liver's antioxidant capacity by increasing the activity of superoxide dismutase (SOD) and glutathione (GSH) while lowering levels of malondialdehyde (MDA).[11] This antioxidant activity is linked to the upregulation of Nrf2, HO-1, and SOD mRNA expression.[11]

Anti-thrombotic Effects

The compound also plays a role in regulating hemostasis. In zebrafish models of thrombosis, this compound was found to downregulate the expression of coagulation factor f7, a critical component of the extrinsic coagulation pathway, as well as downstream fibrinogen.[12] Interestingly, it exhibits a synergistic anti-thrombotic effect when combined with cryptotanshinone, another natural compound.[12]

Mechanism of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways.

Neuroprotective and Anti-Apoptotic Pathways

In the context of cerebral ischemia-reperfusion injury, this compound provides neuroprotection by activating the ERK1/2 signaling pathway and inducing the nuclear translocation of Nrf2, which subsequently enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] Concurrently, it inhibits apoptosis by increasing the Bcl-2/Bax ratio and suppressing the activity of executioner caspases, such as cleaved caspase 3 and caspase 9.[7]

Anti-inflammatory Pathway

This compound mitigates inflammation primarily by targeting the NF-κB signaling pathway, a central regulator of inflammatory responses. It also engages with other inflammatory cascades, including the p38 MAPK and JNK pathways.[13] By inhibiting these pathways, it effectively suppresses the production of pro-inflammatory mediators.

Hepatoprotective Pathway

In the liver, this compound confers protection against cholestatic injury by inhibiting the JAK2/STAT3 signaling pathway. Downregulation of STAT3 phosphorylation reduces hepatocyte apoptosis and oxidative stress, thereby preserving liver function.[11]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption, wide distribution, and good blood-brain barrier (BBB) permeability.[1][5] The area under the curve (AUC) of this compound in the brain has been reported to be as high as 77.9% of that in plasma, highlighting its potential for treating central nervous system disorders.[1][5] It is primarily metabolized through phase II reactions.[1][4][5]

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in rats have provided detailed parameters for both intravenous and oral administration. Notably, the pharmacokinetic profile is significantly altered in a migraine state, with decreased clearance and increased volume of distribution, leading to a much longer half-life and higher systemic exposure.[14]

Table 1: Pharmacokinetic Parameters of this compound in Normal Rats

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/L) | AUC(0-t) (µg·h/L) | t1/2z (h) | Absolute Bioavailability (%) |

|---|---|---|---|---|---|---|

| Intravenous | - | - | - | - | 0.56 ± 0.13 | - |

| Oral | 20 | 0.25 ± 0.06 | 5236.3 ± 802.8 | 5217.5 ± 1029.5 | - | 67.2 |

| Oral | 72 | 0.38 ± 0.11 | 22071.9 ± 3456.1 | 21480.2 ± 3003.1 | - | 76.9 |

Data sourced from a study on normal vs. migrainous rats.[14]

Table 2: Comparison of Pharmacokinetic Parameters in Normal vs. Migrainous Rats

| Parameter | Change in Migrainous Rats vs. Normal Rats |

|---|---|

| Clearance (CLz) | Decreased by 68% |

| Volume of Distribution (Vz/F) | Increased by 342% |

| Half-life (t1/2z) | Several-fold increase |

| Area Under the Curve (AUC) | Several-fold increase |

Data reflects significant pharmacokinetic alterations in a pathological state.[14]

Key Experimental Protocols

In Vivo Cholestatic Liver Injury Model

This protocol is used to evaluate the hepatoprotective effects of this compound.[11]

-

Animal Model: Male mice are divided into three groups: normal control, model, and this compound treatment.

-

Induction of Injury: The model and treatment groups are fed a diet containing 0.1% 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) for four weeks to induce cholestatic liver injury.

-

Treatment: The this compound group receives a daily oral gavage of 100 mg/kg of the compound.

-

Endpoint Analysis: After the treatment period, blood samples are collected to measure serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT). Liver tissues are harvested for histopathological analysis (H&E staining), Western blot (to detect JAK2 and STAT3 phosphorylation), and RT-qPCR (to measure mRNA expression of Nrf2, HO-1, and SOD).

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]

- 3. doaj.org [doaj.org]

- 4. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]

- 12. Frontiers | Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]

- 13. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 14. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]

Senkyunolide I: A Deep Dive into its Molecular Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Senkyunolide I (SEI) is a prominent phthalide lactone originally isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), staples of traditional medicine. Exhibiting a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, this compound has garnered significant interest within the scientific community.[1][2][3][4] Its favorable stability and bioavailability profile compared to other phthalides make it a compelling candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, focusing on its interaction with key cellular signaling pathways.

Core Molecular Mechanisms of Action

This compound exerts its pleiotropic effects by modulating a sophisticated network of intracellular signaling pathways. The primary mechanisms identified to date revolve around its potent anti-oxidative, anti-inflammatory, and anti-apoptotic properties. These are largely achieved through the activation of the Nrf2/HO-1 pathway and the concurrent inhibition of the NF-κB and JNK/caspase-3 signaling cascades.

Anti-Oxidative Stress Effects via Nrf2/HO-1 Pathway Activation

A cornerstone of this compound's protective mechanism is its ability to bolster the cell's endogenous antioxidant defense system. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, this interaction is disrupted. This compound promotes the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.

Key downstream targets of Nrf2 activation by this compound include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), carbon monoxide (a signaling molecule with anti-inflammatory properties), and free iron.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).

Studies have demonstrated that this compound upregulates the expression of both Nrf2 and HO-1, thereby mitigating oxidative damage in various models, including in chondrocytes and during cerebral ischemia-reperfusion injury.[5] The critical role of this pathway is highlighted by the fact that the protective effects of this compound can be reversed by Nrf2 inhibitors.

Anti-inflammatory Action via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus, where it activates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to exert potent anti-inflammatory effects by suppressing this pathway. While direct evidence for this compound is still emerging, studies on the closely related compound Senkyunolide H show that it inhibits the phosphorylation of IκBα, thereby preventing NF-κB p65 nuclear translocation.[6] This blockade leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] This mechanism is crucial for its therapeutic effects in conditions like sepsis-related lung injury and hepatic ischemia-reperfusion injury.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Senkyunolide I: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Senkyunolide I (SEI) is a naturally occurring phthalide compound that has garnered significant interest as a potential therapeutic agent, particularly for cardio-cerebrovascular diseases.[1][2][3] Found primarily in plants of the Umbelliferae family, this compound is a key bioactive constituent of several traditional Chinese medicines, including Ligusticum chuanxiong Hort. (Chuanxiong) and Angelica sinensis (Oliv.) Diels (Danggui).[1][4][5] These herbs have been used for centuries in traditional Chinese medicine to invigorate blood circulation.[1]

Chemically, this compound is often considered an oxidation product of Z-ligustilide, another major phthalide in these plants.[4] However, this compound exhibits superior stability, solubility, bioavailability, and safety compared to its precursor, making it a more promising candidate for drug development.[4] A critical advantage of this compound is its ability to permeate the blood-brain barrier (BBB), opening avenues for its application in treating neurological disorders.[1][4][6] This guide provides an in-depth overview of the phytochemistry, pharmacology, pharmacokinetics, and relevant experimental methodologies of this compound to support further research and development.

Pharmacological Properties and Quantitative Data

This compound demonstrates a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, and cardiovascular-protective effects.[1][3][7]

Neuroprotective Effects

This compound has shown significant neuroprotective capabilities in models of cerebral ischemia-reperfusion injury and glutamate-induced neurotoxicity.[4][8] It mitigates neurological damage by reducing oxidative stress and inhibiting apoptosis.[9] In a rat model of transient middle cerebral artery occlusion (tMCAO), intravenous administration of this compound at doses of 36 and 72 mg/kg was found to ameliorate neurological injury, reduce cerebral infarct volume, and decrease levels of the oxidative stress marker malondialdehyde (MDA), while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD).[4][9]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of this compound are central to its traditional use. It has been evaluated for its anti-migraine effects, where it is believed to act by modulating monoamine neurotransmitter levels and reducing nitric oxide in the blood and brain.[10] In an acetic acid-induced writhing test in mice, this compound demonstrated an analgesic effect at doses of 16 and 32 mg/kg.[1][10] Its anti-inflammatory actions are linked to the inhibition of pathways such as the Prx1/TLR4/NF-κB signaling pathway.[1]

Cardiovascular and Anti-thrombotic Effects

This compound contributes to cardiovascular health by promoting angiogenesis and exhibiting anti-thrombotic properties.[1] It has been shown to induce endothelial angiogenesis by upregulating the placental growth factor.[1] In studies using a zebrafish model, this compound was identified as a key compound that, in synergy with cryptotanshinone, could suppress phenylhydrazine-induced thrombogenesis.[11][12]

Other Pharmacological Activities

This compound has also been reported to possess anti-tumor and anti-fibrotic activities. It has shown some efficacy in inhibiting the proliferation of certain cancer cell lines.[1] Furthermore, it can alleviate cholestatic liver injury by regulating the STAT3 signaling pathway, inhibiting oxidative stress, and reducing hepatocyte apoptosis.[13]

The following tables summarize the quantitative data associated with the pharmacological effects and pharmacokinetics of this compound.

Table 1: Pharmacological Effects of this compound

| Pharmacological Effect | Experimental Model | Dosage/Concentration | Key Quantitative Findings |

|---|---|---|---|

| Neuroprotection | Rat tMCAO model | 36 & 72 mg/kg (i.v.) | Significantly reduced cerebral infarct volume and brain edema; Decreased MDA levels and increased SOD activity.[4][9] |

| Neuroprotection | Glutamate-induced Neuro2a cells | Not specified | Reversed glutamate-induced decrease in cell viability and increase in apoptosis.[8] |

| Analgesic | Acetic acid-induced writhing test (mice) | 8, 16, 32 mg/kg | 32 mg/kg dose reduced the number of abdominal writhing responses.[1][10] |

| Analgesic | Hot-plate test (mice) | 16 & 32 mg/kg | Significantly elevated pain thresholds.[10] |

| Anti-migraine | Nitroglycerin-induced migraine (rats) | Not specified | Lowered nitric oxide levels in plasma and brain.[10] |

| Anti-thrombotic | PHZ-induced thrombosis (zebrafish) | Not specified | Significantly suppressed thrombogenesis.[11] |

| Hepatic Protection | DDC-induced cholestatic liver injury (mice) | 100 mg/kg (gavage) | Significantly reduced serum AST and ALT levels; Increased liver SOD and CAT activity and decreased MDA levels.[13] |

| Cardiac Protection | Isoproterenol-induced cardiac hypertrophy (mice) | Not specified | Showed synergistic effects with Salvianolic acid B, improving cardiac function and reducing oxidative stress.[14] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dosage | Tmax (h) | Cmax (µg/L) | AUC(0-t) (µg·h/L) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Oral | 20 mg/kg | 0.25 ± 0.06 | 5236.3 ± 802.8 | 5217.5 ± 1029.5 | 67.2 |

| Oral | 36 mg/kg | Not specified | Not specified | Not specified | ~37.25 |

| Oral | 72 mg/kg | 0.38 ± 0.11 | 22071.9 ± 3456.1 | 21480.2 ± 3003.1 | 76.9 |

| Intravenous | Not specified | - | - | - | - |

(Data compiled from multiple sources, including[15][16])

Table 3: Extraction and Isolation of this compound from Ligusticum chuanxiong

| Extraction Method | Purification Method | Solvent System (for CCC) | Sample Input | Yield | Purity |

|---|---|---|---|---|---|

| Solvent Extraction | Counter-Current Chromatography (CCC) | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) | 400 mg crude extract | 6.4 mg | 98% |

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its mechanisms are primarily associated with anti-oxidation, anti-apoptosis, and anti-inflammation.

Neuroprotective Signaling Pathways

In the context of cerebral ischemia, this compound provides neuroprotection through at least two key pathways:

-

ERK/Nrf2/HO-1 Pathway: this compound upregulates the phosphorylation of Erk1/2, which promotes the nuclear translocation of Nrf2.[9][19][20] Nrf2 then binds to the antioxidant response element (ARE), leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO1, thus combating oxidative stress.[9][20]

-

JNK/Caspase-3 Apoptotic Pathway: It protects neurons from glutamate-induced toxicity by attenuating the activation of the JNK/caspase-3 pathway.[8] By inhibiting the phosphorylation of JNK and the cleavage of caspase-3, this compound effectively reduces apoptosis.[8] It also modulates the Bcl-2/Bax ratio to favor cell survival.[9][20]

Anti-inflammatory Signaling Pathway

This compound attenuates neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[6] This pathway is a key regulator of the inflammatory response. By suppressing this pathway, this compound can reduce the production of pro-inflammatory cytokines in immune cells like microglia.[6]

Cardioprotective Signaling Pathway

In cardiac hypertrophy, this compound, along with Salvianolic acid B, synergistically modulates the MAP3K1 signaling pathway.[14][21] This regulation helps in improving cardiac function, reducing oxidative stress, and suppressing inflammation associated with the hypertrophic phenotype.[14][21]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in this compound literature.

Protocol 1: In Vivo Model of Focal Cerebral Ischemia-Reperfusion (tMCAO)

This protocol is based on methodologies described for evaluating the neuroprotective effects of this compound in rats.[4][9]

-

Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 24 hours of reperfusion. Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

-

Drug Administration: this compound (e.g., 36 mg/kg and 72 mg/kg) or a vehicle (normal saline) is administered intravenously at the beginning of reperfusion.

-

Neurological Deficit Scoring: After 24 hours of reperfusion, neurological function is assessed using a graded scoring system (e.g., 0-4 scale) based on motor deficits.

-

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured against the total area (red) to calculate the infarct volume.

-

Biochemical Assays: Brain tissue from the ischemic cortex is homogenized. Malondialdehyde (MDA) levels are measured using the thiobarbituric acid reactive substances (TBARS) assay. Superoxide dismutase (SOD) activity is determined using a commercial assay kit.

-

Western Blot Analysis: Protein expressions (e.g., p-Erk1/2, Nrf2, HO-1, cleaved caspase-3, Bcl-2, Bax) are analyzed by Western blotting to elucidate the underlying mechanisms.

Protocol 2: Isolation by Counter-Current Chromatography (CCC)

This protocol describes the preparative isolation of this compound from Rhizoma Chuanxiong (Ligusticum chuanxiong).[17][18]

-

Crude Extract Preparation: The dried rhizomes of L. chuanxiong are powdered and extracted with a solvent like 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. For this compound, a system of n-hexane-ethyl acetate-methanol-water (e.g., at a 3:7:4:6 volume ratio) is effective. The two phases are thoroughly mixed and allowed to separate.

-

CCC Instrument Setup: The CCC column is first filled entirely with the stationary phase (the upper organic phase in this case).

-

Separation: The crude extract (e.g., 400 mg) is dissolved in a small volume of the lower phase and injected into the apparatus. The mobile phase (the lower aqueous phase) is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the column rotates at a set speed (e.g., 800 rpm).

-

Fraction Collection: The effluent from the column outlet is continuously monitored (e.g., by UV detection) and collected in fractions.

-

Analysis and Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. The structures are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Conclusion

This compound stands out as a highly promising natural phthalide with a robust profile of pharmacological activities relevant to major diseases, including stroke, neuroinflammation, and cardiovascular disorders. Its favorable pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and its superior stability compared to related compounds, underscore its potential for clinical development.[1][4] The well-elucidated mechanisms of action, centered on antioxidant, anti-inflammatory, and anti-apoptotic signaling pathways, provide a solid foundation for targeted therapeutic applications.[9][20] The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound. Future research should focus on clinical trials to validate its efficacy and safety in human subjects, as well as on optimizing drug delivery systems to enhance its therapeutic index.

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]

- 13. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]

- 14. Salvianolic acid B and this compound synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]

- 16. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. selleckchem.com [selleckchem.com]

- 21. Salvianolic acid B and this compound synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Senkyunolide I: A Comprehensive Technical Guide on its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide I, a phthalide compound predominantly found in Ligusticum chuanxiong and Angelica sinensis, has emerged as a promising natural product with significant neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to shield neuronal cells from damage. The primary neuroprotective effects of this compound are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. This document details the key signaling pathways modulated by this compound, including the Nrf2/HO-1, JNK/caspase-3, and NF-κB pathways. Furthermore, this guide presents a compilation of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant global health burden with limited therapeutic options.[1] The pathophysiology of these conditions is complex, often involving a cascade of detrimental events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[2] Glutamate-induced neurotoxicity, in particular, is a well-established mechanism contributing to neuronal cell death in various neurological disorders.[3][4]

This compound is a bioactive constituent that has demonstrated considerable potential in mitigating neuronal damage in preclinical models.[1] Its ability to traverse the blood-brain barrier makes it an attractive candidate for the development of novel neuroprotective therapies.[5] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its neuroprotective functions.

Core Neuroprotective Mechanisms of this compound

The neuroprotective efficacy of this compound stems from its multifaceted biological activities that counteract the key pathological processes in neuronal injury.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. This compound has been shown to bolster the cellular antioxidant response, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as HO-1, which in turn provides protection against oxidative damage.[6][8]

Anti-inflammatory Effects

Neuroinflammation, mediated by the activation of glial cells and the production of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative diseases and the secondary injury cascade following ischemic stroke. This compound exerts anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][9] By suppressing the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][11]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in both chronic and acute neurological conditions. This compound has been demonstrated to inhibit apoptosis through the modulation of the c-Jun N-terminal kinase (JNK)/caspase-3 signaling pathway.[4] The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses.[12] By attenuating the activation of JNK and the subsequent cleavage of caspase-3, a key executioner caspase, this compound prevents the dismantling of the cell and promotes neuronal survival.[4]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Anti-inflammatory Effects of Senkyunolide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide I (SI) is a naturally occurring phthalide compound predominantly found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1][2] These plants have a long history of use in traditional medicine for treating inflammatory conditions. Modern pharmacological studies have begun to elucidate the scientific basis for these applications, revealing that this compound possesses significant anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative experimental data, and outlining relevant experimental protocols.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4][5]

This compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7]

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[8][9][10] The activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

Studies on this compound and its analogs, such as Senkyunolide H, have demonstrated the ability to modulate the MAPK pathway.[2][6][11] Specifically, it has been observed that these compounds can inhibit the phosphorylation of p38 MAPK, JNK, and ERK in response to inflammatory stimuli like LPS.[6][12][13][14]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and its analogs on various inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

| Cell Line | Inflammatory Stimulus | Mediator | This compound/Analog Concentration | % Inhibition / IC₅₀ | Reference |

| RAW 264.7 | LPS | NO | Not Specified | Dose-dependent | [15] |

| RAW 264.7 | LPS | TNF-α | Not Specified | Dose-dependent | [15][16] |

| RAW 264.7 | LPS | IL-6 | Not Specified | Dose-dependent | [15] |

| Ovine Cells | - | COX-1 | Not Specified | >100 µM (Senkyunolide A) | [17] |

| Ovine Cells | - | COX-2 | Not Specified | 49.3 µM (Senkyunolide A) | [17] |

Table 2: In Vivo Anti-inflammatory Effects

| Animal Model | Inflammatory Agent | Parameter Measured | This compound Dose | % Inhibition / Effect | Reference |

| Rat | Carrageenan | Paw Edema | Not Specified | Dose-dependent | [5][18][19][20][21] |

Note: Specific quantitative data for this compound is limited in the publicly available literature. Much of the data refers to dose-dependent effects without providing precise IC₅₀ values or percentage inhibition at specific concentrations. The data for COX inhibition is for Senkyunolide A, a related compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound.

Detailed Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.[22]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a period of 1-2 hours.[23]

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[22][23]

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[23]

-

Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[23]

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][24][25]

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα, p-p38, p-ERK, p-JNK) and a loading control (e.g., β-actin). The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[1][2][6][18]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5]

Detailed Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are given free access to food and water.[5]

-

Compound Administration: The rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and several test groups receiving different doses of this compound. The compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 0.1 mL volume of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[21]

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, and NO. While the available quantitative data confirms a dose-dependent effect, further research is needed to establish precise IC₅₀ values for various inflammatory targets. The experimental protocols outlined in this guide provide a framework for future investigations into the therapeutic potential of this compound as an anti-inflammatory agent. Its multifaceted mechanism of action makes it a promising candidate for the development of novel treatments for a range of inflammatory diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. h-h-c.com [h-h-c.com]